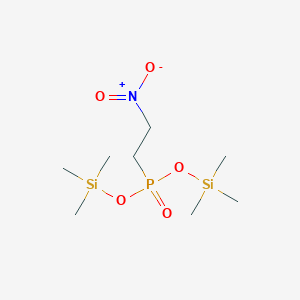
Bis(trimethylsilyl) (2-nitroethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl) (2-nitroethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-nitroethyl group, with two trimethylsilyl groups attached to the oxygen atoms of the phosphonate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) (2-nitroethyl)phosphonate typically involves the reaction of a phosphonate ester with bromotrimethylsilane (BTMS). The McKenna reaction is a well-known method for this transformation, where BTMS converts dialkyl phosphonate esters into bis(trimethylsilyl) esters . The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
Bis(trimethylsilyl) (2-nitroethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles such as alcohols or amines can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phosphonate esters with different substituents.
科学的研究の応用
Bis(trimethylsilyl) (2-nitroethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonic acids and esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Used in the production of materials with specific properties, such as flame retardants and plasticizers.
作用機序
The mechanism of action of Bis(trimethylsilyl) (2-nitroethyl)phosphonate involves its interaction with molecular targets through its phosphonate and nitro groups. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- Bis(trimethylsilyl) phosphite
- Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate
Uniqueness
Bis(trimethylsilyl) (2-nitroethyl)phosphonate is unique due to the presence of both the nitro and phosphonate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
特性
CAS番号 |
89873-33-6 |
|---|---|
分子式 |
C8H22NO5PSi2 |
分子量 |
299.41 g/mol |
IUPAC名 |
trimethyl-[2-nitroethyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C8H22NO5PSi2/c1-16(2,3)13-15(12,8-7-9(10)11)14-17(4,5)6/h7-8H2,1-6H3 |
InChIキー |
BOZINBHXWLTIBW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OP(=O)(CC[N+](=O)[O-])O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

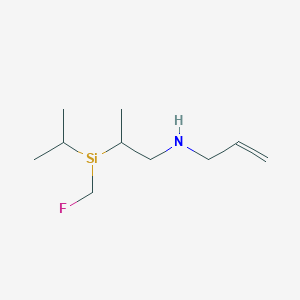
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
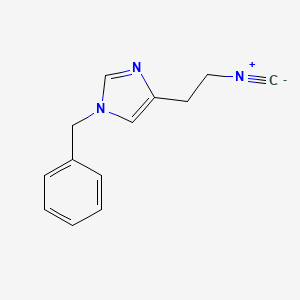
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
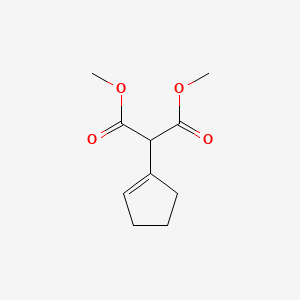
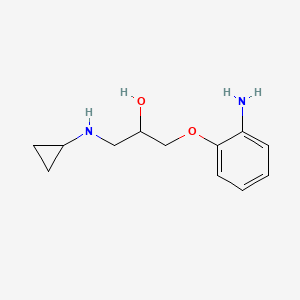
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
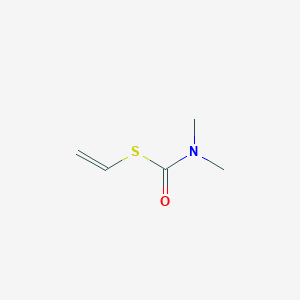
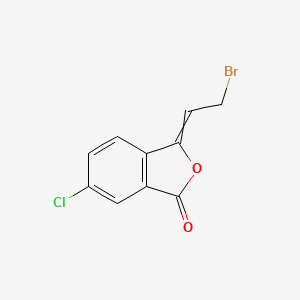
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
